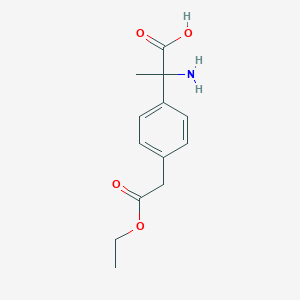![molecular formula C25H28S2 B12944083 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and are widely used in the field of organic electronics, particularly as organic semiconductors
Métodos De Preparación
The synthesis of 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the ketone group . The reaction conditions often involve the use of hydrazine hydrate as a reducing agent to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: It is used as an organic semiconductor in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells.
Sensors: The compound’s unique electronic properties make it suitable for use in various sensors.
Material Science: It is explored for its potential in developing new materials with high conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets in electronic devices. The compound’s structure allows for efficient charge transport, which is crucial for its function as an organic semiconductor . The pathways involved include the formation of π-π stacking interactions, which facilitate charge mobility.
Comparación Con Compuestos Similares
Similar compounds to 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene include:
- 2-(Benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene
- 2-(Benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene
- Benzo[4,5]selenopheno[3,2-b]thiophene derivatives These compounds share similar structural features but differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its undec-10-en-1-yl group, which enhances its solubility and processability in organic solvents.
Propiedades
Fórmula molecular |
C25H28S2 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2-undec-10-enyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C25H28S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h2,11-12,14-18H,1,3-10,13H2 |
Clave InChI |
PBJKFVUYCNXLPY-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


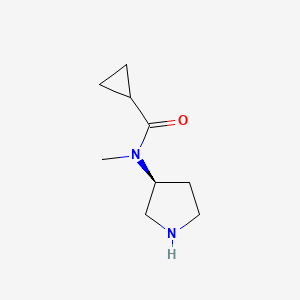
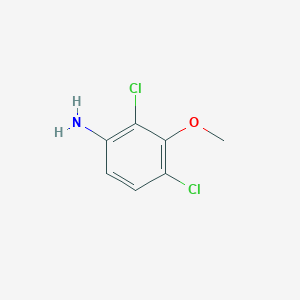
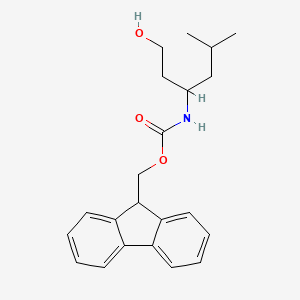
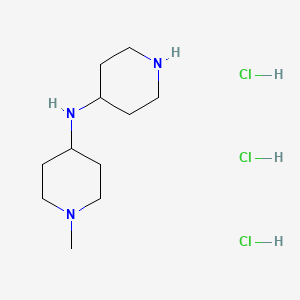
![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
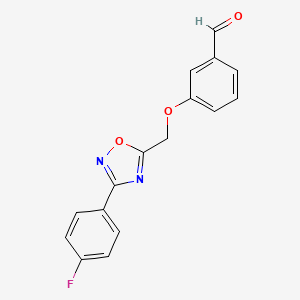
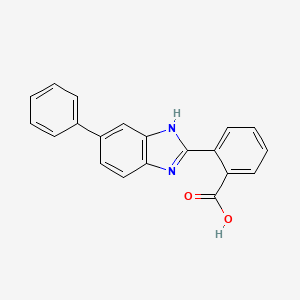
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
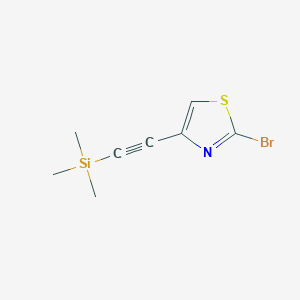
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)

![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
